

# Application Notes and Protocols for Gavestinel Sodium Salt in DMSO

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## Compound of Interest

Compound Name: Gavestinel sodium salt

Cat. No.: B15617397

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gavestinel (also known as GV-150526A) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically acts at the strychnine-insensitive glycine binding site on the NMDA receptor-channel complex.[2][3] Due to its role in modulating glutamatergic neurotransmission, Gavestinel has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke.[1][4][5] Proper preparation of **Gavestinel sodium salt** solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving **Gavestinel sodium salt** to create stock solutions.[1][3] This document provides a detailed protocol for the dissolution of **Gavestinel sodium salt** in DMSO, along with relevant data and diagrams to guide researchers.

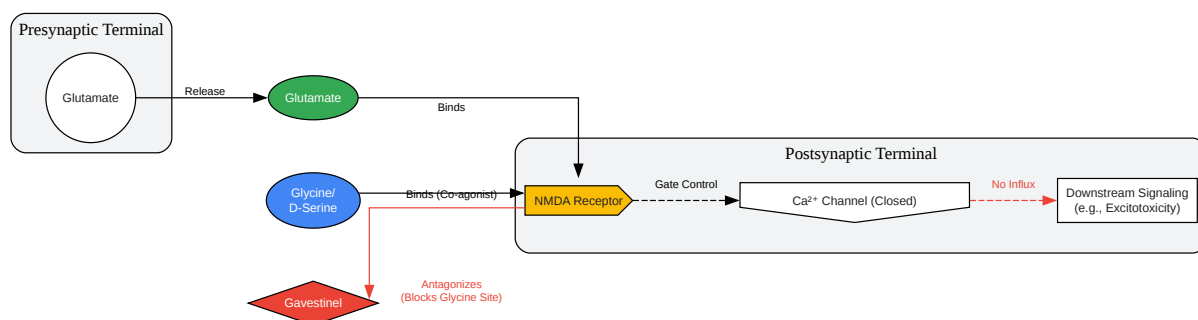
## Data Presentation: Gavestinel Sodium Salt Properties

The following table summarizes the key quantitative data for **Gavestinel sodium salt** relevant to its preparation and use.

Parameter	Value	Source
Molecular Weight	397.19 g/mol	[1]
CAS Number	153436-38-5	[1][3]
Appearance	White to light yellow solid	[1]
Solubility in DMSO	100 mg/mL (251.77 mM)	[1]
Soluble to 40 mM	[3]	
Storage of Powder	4°C, sealed, away from moisture	[1]
Stock Solution Storage	-80°C for up to 6 months	[1]
	-20°C for up to 1 month	[1]

## Signaling Pathway of Gavestinel

Gavestinel exerts its effects by antagonizing the NMDA receptor at the glycine co-agonist binding site. This action prevents the channel opening that is normally induced by the binding of glutamate and a co-agonist (glycine or D-serine), thereby inhibiting excessive calcium influx that can lead to excitotoxicity and neuronal cell death.



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Caption: Gavestinel blocks the glycine site on the NMDA receptor, preventing channel activation.

## Experimental Protocol: Dissolving Gavestinel Sodium Salt in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of **Gavestinel sodium salt** in DMSO.

Materials:

- **Gavestinel sodium salt** powder
- Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Water bath or sonicator (optional)
- Calibrated pipette

Procedure:

- Pre-dissolution Preparation:
  - Bring the **Gavestinel sodium salt** container to room temperature before opening to prevent moisture condensation.
  - Use anhydrous or newly opened DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[\[1\]](#)
- Weighing the Compound:
  - In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of **Gavestinel sodium salt** powder and place it into a sterile tube or vial.
- Adding DMSO:
  - Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 40 mM).
  - Add the calculated volume of DMSO to the vial containing the **Gavestinel sodium salt** powder.
- Dissolution:
  - Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
  - Visually inspect the solution for any undissolved particles.
  - If precipitation or undissolved particles remain, gentle warming in a water bath (37°C) or sonication for short intervals can be used to aid dissolution.[\[1\]](#) Avoid excessive heat.
- Sterilization (Optional):

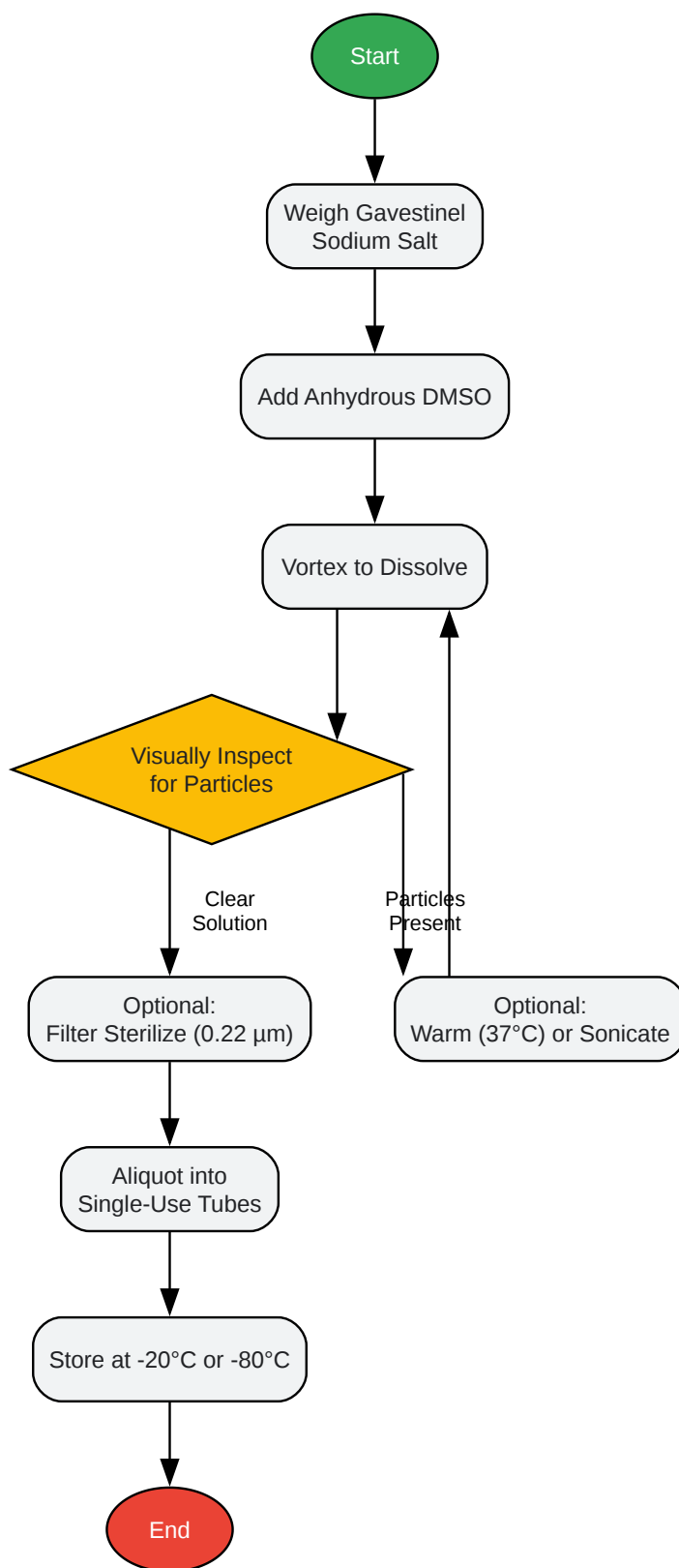
- If required for cell culture experiments, the DMSO stock solution can be sterilized by filtering through a 0.22  $\mu\text{m}$  syringe filter that is compatible with DMSO.
- Aliquoting and Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles.
  - Store the aliquots at  $-80^{\circ}\text{C}$  for long-term storage (up to 6 months) or at  $-20^{\circ}\text{C}$  for short-term storage (up to 1 month).<sup>[1]</sup> Ensure tubes are sealed tightly to prevent moisture absorption.

#### Dilution for Working Solutions:

- For In Vitro Assays: The DMSO stock solution can be serially diluted in cell culture medium to prepare the final working concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically  $<0.5\%$ ) to avoid solvent-induced cytotoxicity.<sup>[6]</sup>
- For In Vivo Studies: For animal experiments, the DMSO stock solution is typically diluted with a suitable vehicle, such as saline, often with co-solvents like PEG300 or Tween-80 to maintain solubility.<sup>[1]</sup> The final DMSO concentration should be kept as low as possible, preferably 2% or lower, to minimize toxicity.<sup>[6]</sup>

## Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a **Gavestinel sodium salt** stock solution.



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Caption: Workflow for preparing a **Gavestinel sodium salt** stock solution in DMSO.

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